4-Iodo-2-methoxymethoxy-1-methyl-benzene
Description
Properties
Molecular Formula |
C9H11IO2 |
|---|---|
Molecular Weight |
278.09 g/mol |
IUPAC Name |
4-iodo-2-(methoxymethoxy)-1-methylbenzene |
InChI |
InChI=1S/C9H11IO2/c1-7-3-4-8(10)5-9(7)12-6-11-2/h3-5H,6H2,1-2H3 |
InChI Key |
MZLJLRVDRKKRNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)I)OCOC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
1-Iodo-4-methoxy-2-methylbenzene
- Molecular Formula : C8H9IO .
- Molecular Weight : 248.06 g/mol .
- Structure : Methoxy (-OCH3) at position 4, methyl (-CH3) at position 2, iodine at position 1.
- Properties : Exhibits planar molecular geometry with intra-molecular halogen bonding (I···O interactions) influencing crystal packing .
- Applications : Used in crystallography studies to probe halogen bonding .
4-Iodo-1-methoxy-2-methylbenzene
- Synonyms: 2-Methyl-4-iodoanisole, 4-iodo-3-methylanisole .
- Molecular Formula : C8H9IO .
- CAS : 75581-11-2 .
- Structure : Methoxy at position 1, methyl at position 2, iodine at position 3.
- Key Difference: Structural isomer of the above, with iodine and methoxy groups swapped.
4-Bromo-2-methoxy-1-(methoxymethoxy)benzene
- Molecular Formula : C9H11BrO3 .
- Molecular Weight : 247.09 g/mol .
- Structure : Methoxymethoxy (-OCH2OCH3) at position 2, bromine at position 4, methoxy at position 1.
- Relevance : Demonstrates the impact of methoxymethoxy groups on steric hindrance and solubility. Bromine’s lower electronegativity compared to iodine reduces its participation in halogen bonding .
Halogen and Functional Group Comparisons
Halogen Substitution (I vs. Br)
- 4-Bromo-2-iodo-1-methoxybenzene (C7H6BrIO):
- 2-Bromo-4-iodo-1-methoxybenzene : Used in Suzuki-Miyaura couplings due to iodine’s superior reactivity .
Nitro vs. Methoxymethoxy Groups
- 1-Iodo-4-methoxy-2-nitrobenzene (C7H6INO3): Nitro groups (-NO2) are electron-withdrawing, reducing electron density at the iodine site and stabilizing negative charge in substitution reactions . Crystal Structure: Features zigzag chains via I···O halogen bonding (3.0295 Å) .
Physicochemical Properties
*Hypothesized data based on structural analogs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-Iodo-2-methoxymethoxy-1-methyl-benzene?
- Methodological Answer : The compound can be synthesized via sequential functionalization of a benzene ring. A common approach involves:
- Step 1 : Electrophilic iodination at the para position using iodine monochloride (ICl) in acetic acid .
- Step 2 : Protection of the hydroxyl group as a methoxymethoxy (MOM) ether using chloromethyl methyl ether (MOMCl) and a base like DIPEA in anhydrous dichloromethane .
- Step 3 : Methylation at the ortho position via Friedel-Crafts alkylation with methyl iodide (MeI) and a Lewis acid catalyst (e.g., AlCl₃) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol are recommended.
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxymethoxy protons at δ 3.3–3.5 ppm, aromatic protons split by iodine’s anisotropic effect) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]⁺: ~292.0 amu).
- X-ray Crystallography : For unambiguous structural confirmation, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement .
Q. What solvents and storage conditions are critical for maintaining stability?
- Methodological Answer :
- Solubility : Soluble in THF, dichloromethane, and ethyl acetate; sparingly soluble in water.
- Storage : Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent iodine dissociation and photodegradation .
Advanced Research Questions
Q. How does the methoxymethoxy group influence regioselectivity in cross-coupling reactions?
- Methodological Answer :
- The MOM group acts as an electron-donating substituent, directing palladium-catalyzed couplings (e.g., Suzuki-Miyaura) to the iodine site. Use Pd(PPh₃)₄ with arylboronic acids in THF/Na₂CO₃ (80°C, 12 hr). Monitor regioselectivity via LC-MS and compare with DFT calculations (e.g., Gaussian 16) .
- Contradiction Note : Some studies report competing C–O bond cleavage under harsh conditions; optimize catalyst loading (≤5 mol%) to minimize side reactions .
Q. What strategies enable enantioselective functionalization of this scaffold for medicinal chemistry?
- Methodological Answer :
- Chiral Auxiliaries : Attach a menthol-derived chiral group to the methyl substituent, enabling asymmetric alkylation or cyclopropanation .
- Catalytic Asymmetric Synthesis : Employ chiral ligands (e.g., BINAP) with Cu(I) for Ullmann-type couplings to introduce stereogenic centers .
- Evaluation : Analyze enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/IPA 90:10).
Q. How can computational methods predict reactivity in retrosynthetic pathways?
- Methodological Answer :
- Retrosynthesis Tools : Use AI-driven platforms (e.g., Reaxys or Pistachio) to prioritize disconnections at the iodine or MOM group.
- Mechanistic Insights : DFT calculations (B3LYP/6-31G*) model transition states for C–I bond activation, guiding catalyst selection .
- Validation : Compare predicted yields with experimental data from parallel reactions under varying conditions (temperature, solvent polarity) .
Data Contradiction Analysis
Q. Why do reported yields for iodination vary across studies?
- Resolution :
- Electrophilic Source : ICl vs. NIS (N-iodosuccinimide) may lead to differing yields (ICl is more reactive but less selective).
- Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate iodination but increase byproduct formation. Balance reactivity and selectivity using acetic acid .
- Reference : Contrast protocols from (ICl in AcOH) and (NIS in DCM) to identify optimal conditions.
Research Applications Table
| Application Area | Methodology | Key Reagents/Conditions | Reference |
|---|---|---|---|
| Medicinal Chemistry | Synthesis of kinase inhibitors | Suzuki coupling with pyridinylboronic acids | |
| Materials Science | Polymer functionalization | Sonogashira coupling with terminal alkynes | |
| Catalysis | Ligand design for asymmetric catalysis | Chiral MOM-protected intermediates |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
